N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide
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Overview
Description
“N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Thiazole rings are common in various biologically active compounds and drugs . The compound also contains an acetamide group, which is known for its wide range of applications in medicine, biotechnology, and agriculture .
Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Glutaminase Inhibitors for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), which is instrumental in understanding the therapeutic potential of GLS inhibition for cancer treatment. Some analogs retained the potency of BPTES, presenting an opportunity to improve its aqueous solubility and demonstrating efficacy in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Agents
Novel heterocyclic compounds incorporating sulfamoyl moiety have been synthesized with potential use as antimicrobial agents. These compounds have shown promising results against both bacterial and fungal strains, highlighting their significance in the development of new antimicrobial therapies (Darwish et al., 2014).
Modification for Enhanced Biological Activities
Fluorine-containing heterocyclic derivatives of acetazolamide have been developed, indicating an approach to modify medical products like acetazolamide by incorporating heterocyclic compounds with CF3 substituent for potentially enhanced biological activities (Sokolov & Aksinenko, 2012).
Optoelectronic Properties
Thiazole-based polythiophenes have been synthesized and their optoelectronic properties investigated. Such studies contribute to the development of conducting polymers with potential applications in optoelectronic devices (Camurlu & Guven, 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a thiazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar thiazole derivatives, it can be inferred that this compound may have potential therapeutic applications .
properties
IUPAC Name |
N-[5-[2-(5-acetylthiophen-2-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S3/c1-8(17)11-4-3-10(21-11)5-6-15-23(19,20)12-7-14-13(22-12)16-9(2)18/h3-4,7,15H,5-6H2,1-2H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOJCGFSORRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CN=C(S2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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